molecular formula C21H24N4O3 B12302957 rac-3-((3R,4R)-4-amino-1-benzylpyrrolidin-3-yl)-N-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propanamide

rac-3-((3R,4R)-4-amino-1-benzylpyrrolidin-3-yl)-N-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propanamide

Cat. No.: B12302957
M. Wt: 380.4 g/mol
InChI Key: KVJVPKPZXOZBGV-WBVHZDCISA-N
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Description

rac-3-((3R,4R)-4-amino-1-benzylpyrrolidin-3-yl)-N-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propanamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, an oxazolone moiety, and an amide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-3-((3R,4R)-4-amino-1-benzylpyrrolidin-3-yl)-N-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propanamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzyl group, and the coupling with the oxazolone derivative. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.

    Coupling with Oxazolone Derivative: Amide bond formation through coupling reactions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, large-scale reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

rac-3-((3R,4R)-4-amino-1-benzylpyrrolidin-3-yl)-N-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: Oxidative cleavage of the benzyl group or oxidation of the pyrrolidine ring.

    Reduction: Reduction of the oxazolone moiety to form corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions at the amide or oxazolone positions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO4 under mild conditions.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

rac-3-((3R,4R)-4-amino-1-benzylpyrrolidin-3-yl)-N-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of rac-3-((3R,4R)-4-amino-1-benzylpyrrolidin-3-yl)-N-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Interference with biochemical pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-3-((3R,4R)-4-amino-1-benzylpyrrolidin-3-yl)-N-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)butanamide
  • rac-3-((3R,4R)-4-amino-1-benzylpyrrolidin-3-yl)-N-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)pentanamide

Uniqueness

The uniqueness of rac-3-((3R,4R)-4-amino-1-benzylpyrrolidin-3-yl)-N-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propanamide lies in its specific structural features, such as the combination of the pyrrolidine ring and oxazolone moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

3-[(3R,4R)-4-amino-1-benzylpyrrolidin-3-yl]-N-(2-oxo-3H-1,3-benzoxazol-6-yl)propanamide

InChI

InChI=1S/C21H24N4O3/c22-17-13-25(11-14-4-2-1-3-5-14)12-15(17)6-9-20(26)23-16-7-8-18-19(10-16)28-21(27)24-18/h1-5,7-8,10,15,17H,6,9,11-13,22H2,(H,23,26)(H,24,27)/t15-,17+/m1/s1

InChI Key

KVJVPKPZXOZBGV-WBVHZDCISA-N

Isomeric SMILES

C1[C@H]([C@H](CN1CC2=CC=CC=C2)N)CCC(=O)NC3=CC4=C(C=C3)NC(=O)O4

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)N)CCC(=O)NC3=CC4=C(C=C3)NC(=O)O4

Origin of Product

United States

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